2-({1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}oxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine
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Description
Thiazoles are a type of heterocyclic organic compound that have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . Pyrazoles, on the other hand, are organic compounds with the formula C3H3N2H. They are notable for their use in various pharmaceuticals, including anti-inflammatory, analgesic, and antipyretic medications .
Molecular Structure Analysis
Thiazoles have a planar ring, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . Pyrazoles have a five-membered ring with two adjacent nitrogen atoms .Chemical Reactions Analysis
Thiazoles can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . Pyrazoles can undergo reactions typical of azoles, including electrophilic substitution and nucleophilic addition .Physical and Chemical Properties Analysis
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . They are clear pale yellow liquids with a boiling point of 116–118°C .Mechanism of Action
- Thiazoles, like the one in this compound, are known to interact with various cellular proteins, including enzymes involved in metabolic pathways, signal transduction, and cell growth regulation .
- Given its structure, we can speculate on potential modes of action:
- Without specific data, we can’t pinpoint exact pathways. However, thiazoles have been associated with various biological activities:
Target of Action
Mode of Action
Biochemical Pathways
Future Directions
Properties
IUPAC Name |
2,4-dimethyl-5-[[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6OS/c1-13-18(27-14(2)23-13)12-25-6-4-17(5-7-25)26-19-20-8-15(9-21-19)16-10-22-24(3)11-16/h8-11,17H,4-7,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFNBNCVPZBMNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CN2CCC(CC2)OC3=NC=C(C=N3)C4=CN(N=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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